molecular formula C5H5ClN2 B126387 4-Amino-2-chloropyridine CAS No. 14432-12-3

4-Amino-2-chloropyridine

Cat. No.: B126387
CAS No.: 14432-12-3
M. Wt: 128.56 g/mol
InChI Key: BLBDTBCGPHPIJK-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyridine is an organic compound with the molecular formula C5H5ClN2. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring. This compound appears as a white to light yellow crystalline powder and is known for its high boiling point and solubility in organic solvents . It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

4-Amino-2-chloropyridine is a versatile compound widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis . It plays a crucial role in the production of drugs, pesticides, herbicides, and growth regulators . .

Mode of Action

The presence of both amino and chloro groups in the molecule renders this compound reactive towards nucleophilic substitution reactions . This property makes it a valuable intermediate in organic synthesis . It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .

Biochemical Pathways

This compound is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) . .

Pharmacokinetics

It is known that this compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property could potentially impact its bioavailability.

Result of Action

This compound has high biological activity . It is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . It is also a key intermediate in the production of anti-tumor and anti-viral drugs . In the agrochemical industry, it is an important building block in the synthesis of pesticides, herbicides, and fungicides .

Action Environment

This compound and its pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period, and easy degradation in the environment . Caution must be exercised when handling this compound due to its potential harmful effects on ingestion, skin contact, and inhalation . Proper safety measures, such as wearing protective equipment, should be followed to ensure personal safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2-chloropyridine involves the use of 2-chloropyridine as a starting material. The process includes the following steps :

    Oxidation: 2-chloropyridine is oxidized using meta-chloroperbenzoic acid to form 2-chloropyridine oxide.

    Nitration: The 2-chloropyridine oxide is then reacted with a mixture of concentrated nitric acid and concentrated sulfuric acid to produce 2-chloro-4-nitropyridine nitric oxide.

    Reduction: Finally, 2-chloro-4-nitropyridine nitric oxide is reduced to this compound.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is designed to be efficient, with high yields and cost-effective raw materials .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBDTBCGPHPIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162674
Record name 4-Amino-2-chloropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14432-12-3
Record name 4-Amino-2-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14432-12-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropyridin-4-amine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyridin-4-amine
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Record name 2-CHLOROPYRIDIN-4-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Amino-2-chloropyridine in chemical synthesis?

A: this compound serves as a crucial building block in organic synthesis. It acts as an intermediate in producing various compounds, notably N(2-chloro-4-pyridyl)-N*-phenylurea (CPPU). [] CPPU exhibits significant cytokinin activity, exceeding that of other adenine-type cytokinins, making it valuable in plant growth regulation. []

Q2: How does the chlorine substituent in this compound influence its reactivity?

A: The chlorine atom's presence impacts this compound's reactivity in reactions like the Suzuki coupling. Research shows that the chlorine atom allows for efficient palladium-catalyzed Suzuki coupling with arylboronic acids, even in water and without added base. [] This characteristic simplifies the reaction process and highlights the compound's versatility in synthetic chemistry.

Q3: What insights do crystallographic studies provide about the structure and interactions of this compound?

A: Crystallographic studies, as exemplified by the formation of dichloro-bis(this compound)zinc(II), reveal that this compound can act as a ligand. [] In this complex, the nitrogen atom of the pyridine ring coordinates with a zinc ion. Furthermore, the amino group participates in intermolecular hydrogen bonding with chloride ions, contributing to the formation of a three-dimensional network within the crystal structure. []

Q4: What are the key analytical techniques used to identify and quantify this compound?

A: Researchers utilize various analytical techniques to characterize and quantify this compound. Time-of-flight mass spectrometry (TOF/MS) coupled with liquid chromatography (LC-MS) proves particularly effective in identifying this compound and its transformation products. [] This technique is crucial for analyzing the fate and transformation of substances like Forchlorfenuron (FCF) in biological systems. []

Q5: Can this compound participate in supramolecular assemblies, and what are the implications?

A: Yes, this compound can engage in supramolecular assemblies through hydrogen bonding interactions. Studies have shown its ability to form cocrystals with organic acids, specifically 3-chlorobenzoic acid. [] This cocrystal formation highlights the potential of this compound in crystal engineering and the development of materials with tailored properties.

Q6: Have any specific applications of this compound derivatives been explored in medicinal chemistry?

A: Yes, research has explored the antibacterial properties of derivatives of this compound. Notably, 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids, synthesized from this compound, have shown promising activity against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics. [] These findings highlight the potential of this compound derivatives in developing novel antibacterial agents.

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